Malathion D10 (diethyl D10)

Vue d'ensemble

Description

Malathion-d10 est une forme deutérée du malathion, un insecticide organophosphoré. Il est principalement utilisé comme standard interne en chimie analytique, en particulier en spectrométrie de masse, pour quantifier les niveaux de malathion dans divers échantillons . Le composé est caractérisé par le remplacement des atomes d'hydrogène par du deutérium, ce qui le rend utile dans les études nécessitant des mesures précises.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Malathion-d10 implique l'incorporation de deutérium dans la molécule de malathion. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus commence par la préparation d'éthanol deutéré, qui est ensuite utilisé pour estérifier l'acide correspondant. Les conditions de réaction impliquent souvent l'utilisation de réactifs et de solvants deutérés pour assurer l'incorporation du deutérium .

Méthodes de production industrielle

La production industrielle de Malathion-d10 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et garantir une grande pureté. Le produit final est généralement purifié en utilisant des techniques telles que la distillation et la chromatographie pour atteindre la pureté isotopique désirée .

Analyse Des Réactions Chimiques

Types de réactions

Malathion-d10 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction convertit le malathion-d10 en malaoxon-d10, un métabolite plus toxique.

Hydrolyse : En présence d'eau, le malathion-d10 peut s'hydrolyser pour produire du fumarate de diéthyle et du phosphorothioate de diméthyle.

Substitution : Les atomes de deutérium dans le malathion-d10 peuvent être remplacés par d'autres atomes ou groupes dans des conditions spécifiques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Hydrolyse : Des conditions acides ou basiques peuvent faciliter l'hydrolyse, avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Substitution : Différents nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Malaoxon-d10 : Formé par oxydation.

Fumarate de diéthyle et phosphorothioate de diméthyle : Formés par hydrolyse.

Applications de la recherche scientifique

Le malathion-d10 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Parmi ses applications, on peut citer :

Études environnementales : Aide à suivre la dégradation et la distribution du malathion dans divers écosystèmes.

Toxicologie : Utilisé dans des études pour comprendre la toxicocinétique et le métabolisme du malathion chez différents organismes.

Pharmacologie : Aide au développement d'antidotes et de traitements contre l'empoisonnement au malathion.

Mécanisme d'action

Le malathion-d10, comme le malathion, agit comme un inhibiteur de l'acétylcholinestérase. Après absorption par l'organisme cible, il se lie de manière irréversible au résidu sérine du site catalytique actif de l'enzyme cholinestérase. Cette liaison désactive l'enzyme, ce qui entraîne une accumulation rapide de l'acétylcholine au niveau de la synapse, ce qui perturbe le fonctionnement normal des nerfs et entraîne les effets insecticides .

Applications De Recherche Scientifique

Analytical Chemistry

Malathion D10 is widely utilized as an internal standard in analytical methods to quantify malathion and its metabolites in various matrices. Its unique isotopic signature allows for precise measurement in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Purpose : Malathion D10 is employed in GC-MS techniques to enhance the accuracy of pesticide residue analysis.

- Methodology : The isotopic dilution method involves spiking samples with a known quantity of Malathion D10, allowing for the calculation of the original concentration of malathion based on the ratio of the two isotopes.

Table 1: GC-MS Applications of Malathion D10

| Study Reference | Sample Type | Detection Limit | Recovery Rate |

|---|---|---|---|

| Environmental Soil | 0.5 µg/kg | 85-95% | |

| Soybean Extracts | 0.1 µg/mL | 90-98% |

Environmental Monitoring

Malathion D10 is crucial in environmental studies to track pesticide dispersion and degradation in ecosystems.

Monitoring Air Quality

Research has shown that Malathion D10 can be used to monitor air quality by assessing the presence of pesticide residues in atmospheric samples.

Case Study: Air Monitoring in Agricultural Regions

- Objective : To evaluate the impact of agricultural practices on air quality.

- Findings : Samples collected from areas near agricultural fields showed detectable levels of malathion and its metabolites, indicating significant atmospheric transport.

Toxicological Studies

Malathion D10 aids in toxicological assessments by providing a means to trace exposure levels in biological systems.

Metabolism Studies

Studies involving animal models have used Malathion D10 to understand the metabolic pathways of malathion and its toxic effects.

Table 2: Toxicological Research Findings

| Study Reference | Animal Model | Key Findings |

|---|---|---|

| Rats | Identified metabolites with increased toxicity compared to parent compound. | |

| Rabbits | Demonstrated rapid absorption and elimination rates. |

Agricultural Applications

While Malathion itself is widely used as an insecticide, its isotopically labeled counterpart serves primarily for research rather than direct agricultural application.

Residue Analysis in Food Products

Malathion D10 is instrumental in ensuring food safety by quantifying pesticide residues in food products post-harvest.

Case Study: Pesticide Residue Analysis

- Methodology : Food samples were analyzed using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) with Malathion D10 as an internal standard.

- Results : The study confirmed compliance with safety regulations regarding pesticide levels in fruits and vegetables.

Mécanisme D'action

Malathion-d10, like malathion, acts as an acetylcholinesterase inhibitor. Upon uptake into the target organism, it binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme. This binding deactivates the enzyme, leading to a rapid build-up of acetylcholine at the synapse, which disrupts normal nerve function and results in the insecticidal effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Malathion : La forme non deutérée, largement utilisée comme insecticide.

Malaoxon : Le métabolite oxydé du malathion, plus toxique que le composé parent.

Parathion : Un autre insecticide organophosphoré avec des mécanismes d'action similaires.

Unicité

Le malathion-d10 est unique en raison de son marquage au deutérium, ce qui le rend particulièrement utile dans les applications analytiques nécessitant une quantification précise. La présence d'atomes de deutérium fournit une différence de masse distincte, permettant une différenciation précise des composés non deutérés en spectrométrie de masse .

Activité Biologique

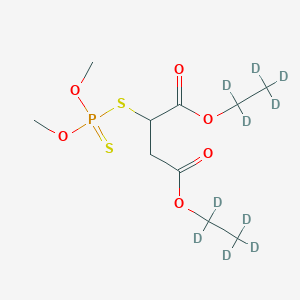

Malathion D10, known chemically as S-[1,2-bis(ethoxy-d5-carbonyl)ethyl] O,O-dimethyl phosphorodithioate , is an organophosphate insecticide widely used in agricultural practices. This article explores the biological activity of Malathion D10, focusing on its toxicological effects, mechanisms of action, and potential therapeutic interventions.

- Chemical Formula : C10H19O6PS2

- Molecular Weight : 234.42 g/mol

- CAS Number : 347841-48-9

Malathion D10 is characterized by its d10 isotopic labeling, which allows for tracking its metabolic pathways and environmental fate.

Malathion acts primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause neurotoxicity.

Cytotoxicity Studies

Research has demonstrated that exposure to Malathion D10 can lead to significant cytotoxic effects in various cell types. A study using bovine brain microvascular endothelial cells (BMECs) and rat brain microvascular endothelial cells (RBE4) assessed the cytotoxicity of Malathion and its metabolite malaoxon:

- Concentration Range : 0.01 μM to 1 mM

- Cytotoxic Concentrations : Malathion at 10 μM was selected for further assessments based on minimal cytotoxicity observed in preliminary tests .

The study found that Malathion disrupts blood-brain barrier integrity and increases oxidative stress markers in treated cells.

Oxidative Stress Parameters

A recent study evaluated the impact of Malathion on oxidative stress parameters in insects. The results indicated:

- Lipid Peroxidation : Increased by 3.11-fold at a concentration of 0.015 mg/ml compared to control.

- Antioxidant Enzyme Activity : Superoxide dismutase (SOD) and catalase (CAT) activities were significantly elevated in treated groups, indicating a compensatory response to oxidative stress .

| Parameter | Control Group | 0.005 mg/ml | 0.015 mg/ml |

|---|---|---|---|

| Lipid Peroxidation | Baseline | Increased | Increased |

| SOD Activity | Low | High | Higher |

| CAT Activity | Low | High | Higher |

Therapeutic Interventions

Given the toxic effects associated with Malathion exposure, several studies have explored potential therapeutic agents to mitigate its adverse impacts. Notably, essential oils from thyme and oregano have shown promise:

Propriétés

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 2-dimethoxyphosphinothioylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])([2H])[2H])SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028077 | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347841-48-9 | |

| Record name | 1,4-Di(ethyl-1,1,2,2,2-d5) 2-[(dimethoxyphosphinothioyl)thio]butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347841-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347841-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.